molecular formula C15H10ClF3O3 B6406646 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261956-23-3

3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6406646
CAS No.: 1261956-23-3
M. Wt: 330.68 g/mol
InChI Key: QUODWLOOJMDVDE-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trifluoromethyl group, a chloro group, and a methoxy group attached to the benzene ring

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-11-2-3-13(16)12(7-11)8-4-9(14(20)21)6-10(5-8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUODWLOOJMDVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691039
Record name 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-23-3
Record name 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-chloro-5-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Sandmeyer Reaction: The diazonium salt is then reacted with trifluoromethylbenzene in the presence of copper(I) chloride to introduce the trifluoromethyl group.

    Hydrolysis: The final step involves hydrolysis of the ester to yield 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzaldehyde or 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: Formation of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.
  • Studied for its ability to interact with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 3-(2-Chloro-5-methoxyphenyl)-2-methoxybenzoic acid
  • 4-Chloro-3-methoxybenzoic acid

Uniqueness:

  • The presence of both a trifluoromethyl group and a chloro group on the benzene ring makes 3-(2-Chloro-5-methoxyphenyl)-5-trifluoromethylbenzoic acid unique compared to other similar compounds. This combination of functional groups can significantly influence its chemical reactivity and biological activity.

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